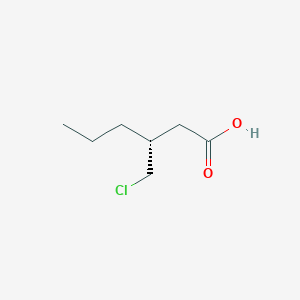
8alpha-(2-Methylacryloyloxy)hirsutinolide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8alpha-(2-Methylacryloyloxy)hirsutinolide is a sesquiterpene lactone derived from plants, particularly from the Asteraceae family. This compound is known for its diverse biological activities, including inhibitory effects on enzymes such as CYP2A6 and monoamine oxidases (MAO-A and MAO-B) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8alpha-(2-Methylacryloyloxy)hirsutinolide typically involves the esterification of hirsutinolide with 2-methylacrylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired ester linkage .
Industrial Production Methods: Industrial production of this compound is generally achieved through extraction from natural sources, followed by purification processes. The extraction involves solvent extraction techniques, and the purification is done using chromatographic methods .
Analyse Des Réactions Chimiques
Types of Reactions: 8alpha-(2-Methylacryloyloxy)hirsutinolide undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Applications De Recherche Scientifique
8alpha-(2-Methylacryloyloxy)hirsutinolide has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of sesquiterpene lactones and their derivatives.
Industry: The compound is used in the development of enzyme inhibitors and other bioactive molecules.
Mécanisme D'action
The mechanism of action of 8alpha-(2-Methylacryloyloxy)hirsutinolide involves the inhibition of enzymes such as CYP2A6 and MAO. The compound binds to the active sites of these enzymes, preventing their normal function. This inhibition can lead to a decrease in the metabolism of certain substrates, thereby exerting its biological effects .
Comparaison Avec Des Composés Similaires
- 8alpha-(4-Hydroxymethacryloyloxy)hirsutinolide
- 8alpha-Tigloyloxyhirsutinolide
- 8alpha-(4-Hydroxytigloyloxy)hirsutinolide
Comparison: 8alpha-(2-Methylacryloyloxy)hirsutinolide is unique due to its specific inhibitory activity towards CYP2A6 and MAO enzymes. While similar compounds also exhibit enzyme inhibitory properties, the specificity and potency of this compound make it particularly valuable in research .
Propriétés
Formule moléculaire |
C19H24O7 |
|---|---|
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
[(1R,2E,8S,10R,11S)-11-hydroxy-6-(hydroxymethyl)-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C19H24O7/c1-10(2)16(21)24-13-7-11(3)19(23)6-5-18(4,26-19)8-14-15(13)12(9-20)17(22)25-14/h8,11,13,20,23H,1,5-7,9H2,2-4H3/b14-8+/t11-,13+,18-,19+/m1/s1 |
Clé InChI |
VSNXXZXCVFUXKD-LYUOXOCJSA-N |
SMILES isomérique |
C[C@@H]1C[C@@H](C\2=C(C(=O)O/C2=C/[C@]3(CC[C@@]1(O3)O)C)CO)OC(=O)C(=C)C |
SMILES canonique |
CC1CC(C2=C(C(=O)OC2=CC3(CCC1(O3)O)C)CO)OC(=O)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


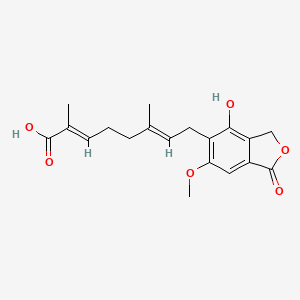
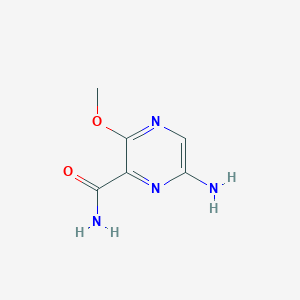

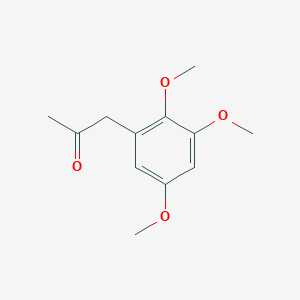
![(1R,2S,5S)-N-((R)-1-Cyano-2-((S)-2-oxopyrrolidin-3-yl)ethyl)-3-((S)-3,3-dimethyl-2-(2,2,2-trifluoroacetamido)butanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B13429649.png)

![1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid](/img/structure/B13429655.png)
![[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-[5-(naphthalen-2-ylmethylcarbamoyl)-2,4-dioxopyrimidin-1-yl]oxolan-3-yl] acetate](/img/structure/B13429661.png)

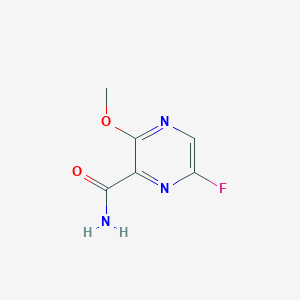
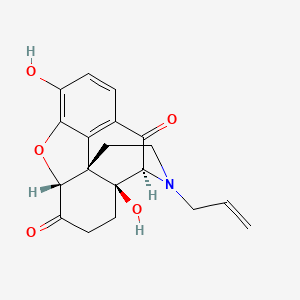
![7-Nitro-6H-dibenzo[b,d]pyran-6-one](/img/structure/B13429679.png)
